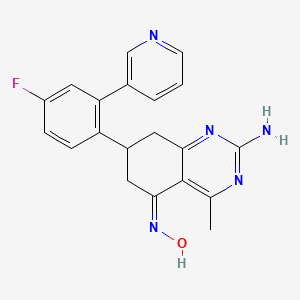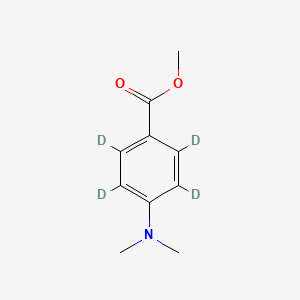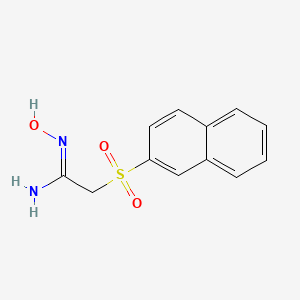
N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a bicyclic structure consisting of two fused benzene rings. The compound also contains a sulfonyl group and an ethanimidamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide typically involves the reaction of 2-naphthol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by the addition of ethanimidamide to complete the synthesis. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenesulfonic acid: A simpler sulfonic acid derivative of naphthalene.
2-Naphthol: A hydroxylated derivative of naphthalene, used as a precursor in various organic syntheses.
Naphthalene-2-sulfonamide: A sulfonamide derivative with similar structural features.
Uniqueness
N’-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide is unique due to the presence of both the hydroxy and ethanimidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to simpler naphthalene derivatives.
Eigenschaften
Molekularformel |
C12H12N2O3S |
|---|---|
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide |
InChI |
InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |
InChI-Schlüssel |
DVEGNNHPKGSZHF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C/C(=N/O)/N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


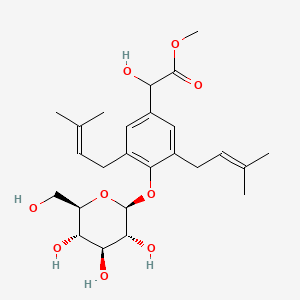

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

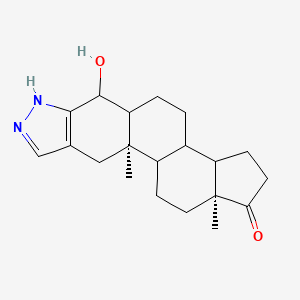
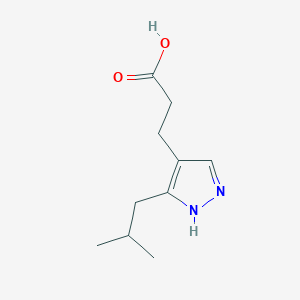
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)


